

3,4,5-Trihydroxybenzoate chemical properties and structure

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Compound of Interest

Compound Name: **3,4,5-Trihydroxybenzoate**

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An In-depth Technical Guide to the Core Chemical Properties and Structure of **3,4,5-Trihydroxybenzoate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Trihydroxybenzoate, commonly known as gallic acid, is a naturally occurring phenolic acid with a wide range of applications in the pharmaceutical, food, and chemical industries. Its potent antioxidant, anti-inflammatory, and apoptotic-inducing properties have made it a subject of intense research for drug development. This technical guide provides a comprehensive overview of the core chemical properties and structure of **3,4,5-Trihydroxybenzoate**, including detailed experimental protocols for its analysis and visualization of key signaling pathways it modulates.

Chemical Structure and Identification

3,4,5-Trihydroxybenzoate is a trihydroxybenzoic acid.^{[1][2][3][4]} Its structure consists of a benzoic acid core with three hydroxyl groups substituted at positions 3, 4, and 5 of the benzene ring.^{[1][3][4]}

- IUPAC Name: 3,4,5-Trihydroxybenzoic acid^{[1][3]}
- Synonyms: Gallic acid, Pyrogallol-5-carboxylic acid^{[3][5]}

- Molecular Formula: C₇H₆O₅[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Weight: 170.12 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)
- CAS Number: 149-91-7[\[1\]](#)[\[3\]](#)

The molecule possesses a carboxylic acid functional group and three phenolic hydroxyl groups, which are responsible for its acidic nature and potent antioxidant activity.[\[6\]](#)

Physicochemical Properties

The physicochemical properties of **3,4,5-Trihydroxybenzoate** are summarized in the table below, providing key data for its handling, formulation, and analysis.

Property	Value	References
Appearance	White to pale-yellow crystalline powder or needles.	[1] [2] [3]
Melting Point	251-260 °C (decomposes)	[1] [4]
Boiling Point	Sublimes	[3]
pKa ₁ (Carboxylic Acid)	~4.41	[7] [8] [9]
pKa ₂ (Phenolic OH)	~8.55	[10]
pKa ₃ (Phenolic OH)	~11.40	[10]
pKa ₄ (Phenolic OH)	~12.8	[10]
Solubility in Water	1.19 g/100 mL (20 °C)	[1]
Solubility in Ethanol	Soluble	[1]
Solubility in Acetone	Soluble	[1]
Solubility in Chloroform	Negligible	[1]
logP	0.70	[1] [3]
Density	1.694 g/cm ³	[1]

Spectroscopic Properties

Spectroscopic techniques are crucial for the identification and quantification of **3,4,5-Trihydroxybenzoate**.

UV-Vis Spectroscopy

In aqueous solutions, **3,4,5-Trihydroxybenzoate** exhibits characteristic absorption maxima in the UV region. At an acidic pH, it shows two main absorption bands around 215 nm and 271 nm.[11] The position of these bands can be influenced by the pH of the solution.

Infrared (IR) Spectroscopy

The IR spectrum of gallic acid displays characteristic peaks corresponding to its functional groups. Key absorptions include a broad O-H stretching band for the hydroxyl groups (around $3200\text{-}3600\text{ cm}^{-1}$), a C=O stretching vibration for the carboxylic acid (around 1700 cm^{-1}), and C=C stretching bands for the aromatic ring (around $1600\text{-}1450\text{ cm}^{-1}$).

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (DMSO- d_6 , 400 MHz): $\delta \sim 12.5$ (s, 1H, COOH), ~ 9.1 (s, 3H, Ar-OH), ~ 6.9 (s, 2H, Ar-H).
- ^{13}C NMR (Acetone- d_6 , 100 MHz): $\delta \sim 166.8$ (COOH), ~ 145.1 (C3, C5), ~ 137.8 (C4), ~ 121.2 (C1), ~ 109.2 (C2, C6).[12]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol provides a general method for the quantification of **3,4,5-Trihydroxybenzoate**.

- Instrumentation: HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm).[9]
- Mobile Phase: An isocratic mobile phase of methanol, ethyl acetate, and water (25:5:70 v/v/v) can be effective.[9] Alternatively, a gradient of 0.1% formic acid in water (A) and

acetonitrile (B) can be used.[13]

- Flow Rate: 1.0 mL/min.[13]
- Detection: UV detection at 270 nm.[9]
- Standard Preparation: Prepare a stock solution of **3,4,5-Trihydroxybenzoate** in the mobile phase. Create a series of dilutions to generate a calibration curve.
- Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
- Quantification: Determine the concentration of **3,4,5-Trihydroxybenzoate** in the sample by comparing its peak area to the calibration curve.

UV-Vis Spectrophotometry for Quantification

This protocol outlines a simple method for quantifying **3,4,5-Trihydroxybenzoate**.

- Instrumentation: UV-Vis Spectrophotometer.
- Solvent: Distilled water or ethanol.
- Procedure:
 - Prepare a standard stock solution of **3,4,5-Trihydroxybenzoate** in the chosen solvent.
 - Prepare a series of dilutions to create a calibration curve (e.g., 5-30 µg/mL).[14]
 - Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_{max}), which is typically around 271 nm.
 - Prepare the sample solution in the same solvent and measure its absorbance at the λ_{max} .
 - Calculate the concentration of **3,4,5-Trihydroxybenzoate** in the sample using the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

This protocol provides a general procedure for obtaining NMR spectra of **3,4,5-Trihydroxybenzoate**.

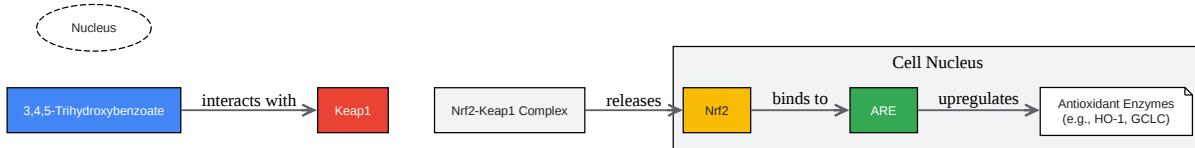
- Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (Acetone-d₆).
- Sample Preparation: Dissolve an appropriate amount of the sample in the deuterated solvent.
- Acquisition:
 - Acquire a ¹H NMR spectrum to identify the proton signals.
 - Acquire a ¹³C NMR spectrum to identify the carbon signals.
 - Additional experiments such as COSY, HSQC, and HMBC can be performed to confirm the structure and assign all signals.

Key Signaling Pathways

3,4,5-Trihydroxybenzoate exerts its biological effects by modulating several key signaling pathways.

Antioxidant Signaling Pathway (Nrf2-Keap1)

3,4,5-Trihydroxybenzoate can activate the Nrf2-Keap1 pathway, a crucial cellular defense mechanism against oxidative stress.^{[15][16]} It is thought to interact with Keap1, leading to the release and nuclear translocation of Nrf2.^{[15][16]} In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), upregulating the expression of antioxidant enzymes.

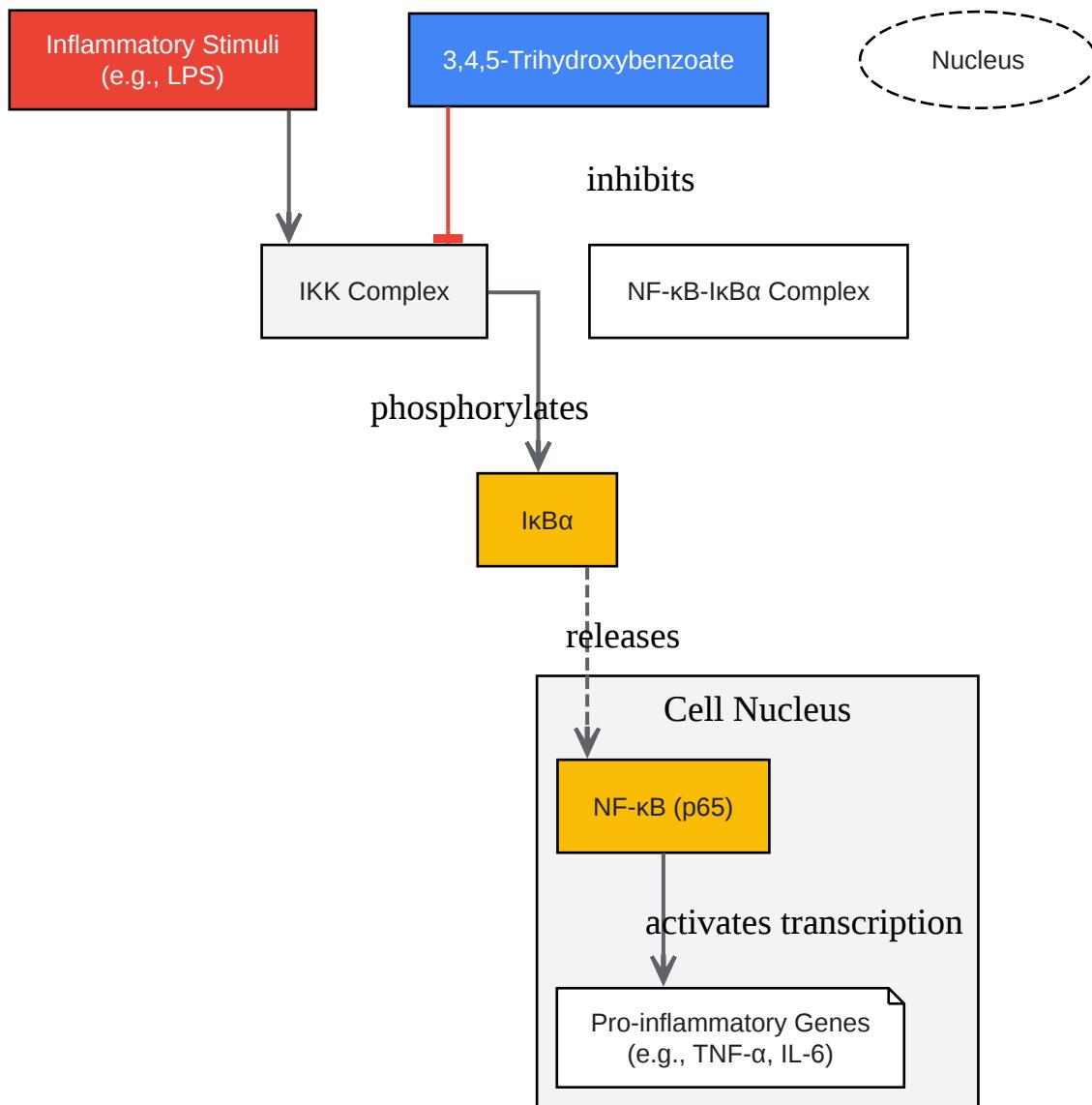


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Caption: Antioxidant signaling pathway of **3,4,5-Trihydroxybenzoate** via Nrf2-Keap1.

Anti-inflammatory Signaling Pathway (NF-κB)

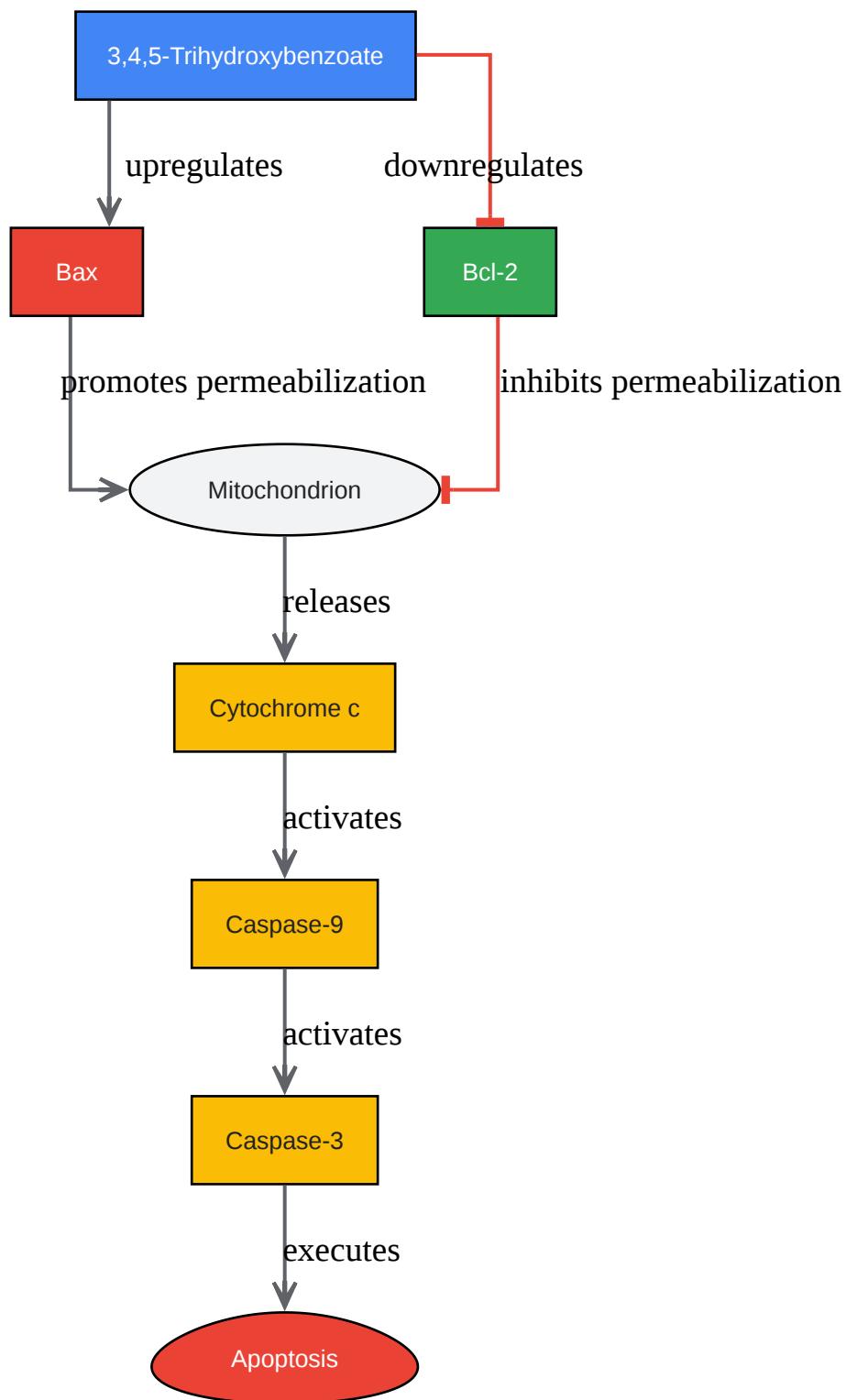
3,4,5-Trihydroxybenzoate has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[6][17] It can prevent the phosphorylation and degradation of IκB α , which in turn sequesters the NF-κB p65 subunit in the cytoplasm, preventing its nuclear translocation and the subsequent transcription of pro-inflammatory genes.[17]

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Caption: Anti-inflammatory action of **3,4,5-Trihydroxybenzoate** via the NF-κB pathway.

Apoptosis Signaling Pathway

3,4,5-Trihydroxybenzoate can induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.^{[1][3][7]} It can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction, cytochrome c release, and activation of caspases.^{[1][3]}



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Caption: Intrinsic apoptosis pathway induced by **3,4,5-Trihydroxybenzoate**.

Conclusion

3,4,5-Trihydroxybenzoate is a versatile phenolic compound with well-defined chemical properties and significant biological activities. This guide provides a foundational understanding of its structure, physicochemical characteristics, and analytical methodologies. The elucidation of its interactions with key cellular signaling pathways underscores its potential as a lead compound in drug discovery and development. Further research into its mechanisms of action will continue to unveil new therapeutic opportunities.

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